Product packaging for Lenalidomide-5'-CO-C2-acid(Cat. No.:)

Lenalidomide-5'-CO-C2-acid

Cat. No.: B14776188
M. Wt: 359.3 g/mol
InChI Key: WYHVNRPEWLKKGN-UHFFFAOYSA-N
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Description

Historical Evolution of Thalidomide (B1683933) Analogues and Cereblon E3 Ligase Modulators (CELMoDs)

The story of Immunomodulatory Imide Drugs (IMiDs) begins with thalidomide. First marketed in 1957 as a sedative and for treating morning sickness in pregnant women, it was withdrawn in the early 1960s after being identified as the cause of thousands of severe birth defects. nih.govoup.comtandfonline.com The tragedy spurred significant changes in drug testing and regulation worldwide. oup.comtandfonline.com

Thalidomide's therapeutic potential was rediscovered in 1964 when it was found to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy. nih.govnews-medical.net This revival prompted further investigation into its mechanisms. In the 1990s, thalidomide's anti-inflammatory and anti-angiogenic (inhibiting blood vessel formation) properties were recognized, leading to its successful use in treating the bone marrow cancer multiple myeloma. nih.govencyclopedia.pubresearchgate.net

The clinical success of thalidomide, tempered by its side effects, drove the development of analogues with improved potency and better safety profiles. encyclopedia.pubwikipedia.org This led to the creation of lenalidomide (B1683929) and pomalidomide (B1683931), which became mainstays in the treatment of multiple myeloma and other hematologic malignancies. encyclopedia.pubnih.gov Lenalidomide, for instance, differs from thalidomide by the addition of an amino group and the removal of a carbonyl group, modifications that make it significantly more potent in its immunomodulatory and anti-cancer effects. encyclopedia.pubresearchgate.net

A pivotal breakthrough occurred in 2010 with the discovery that thalidomide and its analogues exert their effects by binding to a protein called Cereblon (CRBN). rsc.orgnih.gov CRBN is a component of the CRL4-CRBN E3 ubiquitin ligase complex, a cellular machine that tags proteins for destruction by the proteasome. nih.govpatsnap.com By binding to CRBN, IMiDs act as "molecular glues," altering the E3 ligase's substrate specificity and causing it to target new proteins (neosubstrates) for degradation. rsc.orgresearchgate.net Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. patsnap.comresearchgate.net

This mechanistic understanding gave rise to a new class of rationally designed, more potent thalidomide analogues known as Cereblon E3 Ligase Modulators (CELMoDs). nih.gov CELMoDs, such as iberdomide (B608038) and mezigdomide (B2442610), are designed to bind to CRBN with much higher affinity than earlier IMiDs. nih.govresearchgate.net This enhanced binding leads to more efficient and profound degradation of target proteins, offering a more powerful anti-myeloma and immunomodulatory effect. nih.gov

CompoundYear of NoteKey Characteristics
Thalidomide1957Initially a sedative; later found to have anti-inflammatory and anti-angiogenic effects. nih.govresearchgate.net Binds to CRBN. nih.gov
Lenalidomide2000sFirst major analogue of thalidomide with greater potency and a different safety profile. encyclopedia.pub Targets IKZF1/3 for degradation via CRBN. patsnap.com
Pomalidomide2010sA more potent analogue than lenalidomide. nih.gov Also targets IKZF1/3 for degradation. patsnap.com
Iberdomide (CC-220)Late 2010s/2020sA next-generation CELMoD with higher affinity for CRBN, causing stronger degradation of Ikaros and Aiolos. nih.govresearchgate.netmyeloma.org.uk
Mezigdomide (CC-92480)Late 2010s/2020sA potent CELMoD designed for enhanced degradation of target proteins. nih.govmyeloma.org.uk

Conceptual Framework for Rational Design of Advanced Lenalidomide Derivatives

The discovery of CRBN as the target of IMiDs transformed the drug development process from one based on phenotypic screening to one of rational design. rsc.orgnih.gov The conceptual framework for creating advanced lenalidomide derivatives like Lenalidomide-5'-CO-C2-acid is built on a detailed understanding of the structure-activity relationship (SAR)—how a molecule's chemical structure dictates its biological function.

The primary goals for designing new derivatives include:

Enhanced Potency and Efficacy: Modifications aim to increase the binding affinity to CRBN, leading to more efficient degradation of target proteins. nih.gov

Altered Substrate Selectivity: Small structural changes can alter the set of proteins targeted for degradation. nih.govnih.gov This allows for the development of drugs tailored to specific diseases by targeting only the relevant proteins, potentially avoiding side effects caused by the degradation of other substrates. nih.gov

Creation of Research Tools and Building Blocks: The design of molecules like this compound provides chemical tools for advanced therapeutic modalities. tenovapharma.com These "degrader building blocks" are not drugs themselves but are essential components for constructing PROTACs. tenovapharma.comsigmaaldrich.com A PROTAC is a bifunctional molecule that links a target protein to an E3 ligase, inducing the degradation of that specific target. nih.gov this compound provides the E3 ligase-recruiting end, which can be chemically linked to a warhead that binds a protein of interest. tenovapharma.com

Researchers use computational methods, such as reverse docking, to screen potential derivatives against target proteins and predict their binding affinity and activity. nih.govbohrium.com This is followed by chemical synthesis and biological evaluation to confirm the properties of the new compounds. nih.govnih.gov For example, a study on lenalidomide derivatives involved synthesizing new compounds by acylating or sulfonylating the parent molecule and then testing their anti-cancer activity. nih.govbohrium.com This rational, structure-based approach accelerates the discovery of novel therapeutics with improved properties.

Research Trajectory and Scientific Significance of Structural Modifications in IMiDs

The scientific significance of IMiD research lies in how specific, often minor, structural modifications can dramatically alter biological activity. This has driven the evolution of these compounds from a single, controversial drug into a versatile platform for targeted protein degradation. nih.govresearchgate.net

The research trajectory has been marked by key discoveries related to structural changes:

Phthalimide (B116566) Ring Modifications: The phthalimide ring of the IMiD structure is crucial for interacting with neosubstrates. nih.gov The addition of a 4-amino group to thalidomide's phthaloyl ring to create lenalidomide is a classic example of a modification that significantly enhances potency. encyclopedia.pubresearchgate.net More recent studies have shown that modifications at other positions can fine-tune substrate selectivity. For instance, hydroxylation at the 5-position of the thalidomide ring (creating 5-hydroxythalidomide) results in a molecule that strongly degrades the protein SALL4 but not Ikaros (IKZF1). nih.govnih.gov Similarly, modifications at the 6-position of lenalidomide have been shown to be essential for controlling neosubstrate selectivity, allowing for the creation of derivatives that can selectively degrade proteins involved in specific cancers. nih.govresearchgate.net

Glutarimide (B196013) Ring Integrity: The glutarimide ring is essential for binding to CRBN. nih.gov Most successful derivatives have kept this part of the structure intact while modifying the phthalimide ring to modulate activity and selectivity.

Development of CELMoDs: The creation of CELMoDs represents a significant leap forward. These molecules are specifically engineered to fit more snugly into the binding pocket of CRBN, resulting in a much higher affinity and more robust protein degradation. nih.govyoutube.com This increased potency may allow them to be effective in patients who have developed resistance to earlier-generation IMiDs. nih.gov

The scientific journey from thalidomide to today's sophisticated CELMoDs and PROTAC building blocks illustrates a paradigm shift in drug discovery. It highlights how a deep understanding of molecular mechanisms can turn a once-banned drug into a platform for creating highly specific and potent medicines. rsc.orgnih.gov The ability to rationally design molecules that can hijack the cell's own machinery to eliminate specific disease-causing proteins opens up new frontiers for treating cancer and other diseases. researchgate.netnih.gov

Structural ModificationExample CompoundScientific Significance
Addition of 4-amino group to phthaloyl ringLenalidomideSignificantly increases potency for TNF-α inhibition and T-cell co-stimulation compared to thalidomide. encyclopedia.pubnih.gov
5-hydroxylation of phthalimide ring5-hydroxythalidomideAlters neosubstrate selectivity to strongly degrade SALL4 (linked to teratogenicity) but not IKZF1. nih.govnih.gov
6-fluoro modification of phthalimide ring6-fluoro lenalidomideInduces selective degradation of IKZF1, IKZF3, and CK1α, showing stronger anti-proliferative effects on certain cancer cell lines than lenalidomide. nih.gov
Addition of linker for PROTAC synthesisThis compoundCreates a building block for targeted protein degradation, enabling the synthesis of bifunctional PROTACs to degrade specific target proteins. tenovapharma.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O6 B14776188 Lenalidomide-5'-CO-C2-acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H17N3O6/c21-13(5-6-15(23)24)18-10-1-2-11-9(7-10)8-20(17(11)26)12-3-4-14(22)19-16(12)25/h1-2,7,12H,3-6,8H2,(H,18,21)(H,23,24)(H,19,22,25)

InChI Key

WYHVNRPEWLKKGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCC(=O)O

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Lenalidomide 5 Co C2 Acid and Analogues

Synthetic Methodologies for the Lenalidomide (B1683929) Core with Terminal Modifications

The synthesis of lenalidomide analogues involves multi-step processes starting from substituted precursors, often employing strategies to control regioselectivity and stereochemistry. The introduction of functional groups at specific positions on the isoindolinone or piperidinedione rings is key to developing novel derivatives.

Strategies for Introducing Carboxylic Acid Moieties at Specific Positions (e.g., 5'-CO-C2-acid)

The introduction of a carboxylic acid group onto the lenalidomide scaffold is a crucial modification for creating derivatives suitable for further conjugation, for instance, in the development of PROTACs. While a specific, publicly documented synthesis for a compound explicitly named "Lenalidomide-5'-CO-C2-acid" is not prevalent, its synthesis can be conceived based on established organic chemistry principles and methodologies reported for related structures.

General methods for synthesizing carboxylic acids include the oxidation of primary alcohols or aldehydes and the hydrolysis of esters and nitriles. numberanalytics.com For aromatic systems like the lenalidomide isoindolinone core, the carboxylation of organometallic reagents, such as those derived from a halogenated lenalidomide precursor, presents a viable route. numberanalytics.com

A plausible synthetic approach to a 5-carboxy-lenalidomide analogue could begin with a suitably substituted phthalic acid derivative. For example, a synthetic route could start with methyl 2-bromomethyl-3-nitrobenzoate, which is condensed with 3-amino-2,6-piperidinedione hydrochloride. google.com Subsequent reduction of the nitro group yields lenalidomide. google.comchemicalbook.comgoogleapis.com To introduce a carboxylic acid at the 5-position of the isoindolinone ring, one might start with a 4-bromo- or 4-iodo-substituted 2-(bromomethyl)-3-nitrobenzoate. After the formation of the 5-halo-lenalidomide intermediate, the halogen could be converted to a carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

Alternatively, functionalization can be achieved by modifying the 4-amino group of lenalidomide or the 5-amino group of pomalidomide (B1683931) (5-amino-lenalidomide). For instance, acylation of the amino group with an acid anhydride (B1165640) like succinic anhydride would yield a terminal carboxylic acid, a common strategy in linker synthesis for PROTACs. Research on pomalidomide derivatives has shown that linkers containing a free carboxylic acid group can be well-tolerated in synthetic schemes, for example, in the successful preparation of a sarcosine (B1681465) derivative. nih.govrsc.org

Stereoselective Synthesis and Chiral Resolution of Lenalidomide Derivatives

Lenalidomide possesses a chiral center at the 3-position of the piperidine-2,6-dione ring and is clinically used as a racemic mixture of its S(-) and R(+) enantiomers. nih.goveuropa.eu However, research indicates that the biological and pharmacological activities of the enantiomers can differ significantly. The S(-) enantiomer is considered to be the more potent and biologically active form against tumor cells. nih.govnih.gov This has driven the development of methods for stereoselective synthesis and chiral resolution.

Chiral Resolution: The separation of lenalidomide enantiomers is predominantly achieved using chromatographic techniques. google.com

High-Performance Liquid Chromatography (HPLC): Chiral Stationary Phase (CSP) HPLC is the most common method. Polysaccharide-based columns, such as Chiralpak® and Chiralcel®, are highly effective. google.comnih.gov For example, the enantiomers have been successfully separated on a Daicel Chiralpak IA column using a mobile phase of methanol (B129727) and glacial acetic acid. nih.govresearchgate.net The elution order of the enantiomers can be dependent on the specific chiral stationary phase and mobile phase composition used. nih.gov

Capillary Electrophoresis (CE): This technique offers an alternative for chiral separation. Anionic cyclodextrins, particularly sulfobutylether-β-cyclodextrin, have been used as chiral selectors to achieve enantiomeric resolution. nih.gov

The development of these methods is crucial for quality control, allowing for the determination of enantiomeric purity, such as quantifying the (R)-enantiomer as a chiral impurity. nih.gov

Stereoselective Synthesis: Achieving a stereoselective synthesis that preferentially yields the desired S-enantiomer is a key goal to improve therapeutic efficacy and reduce potential off-target effects of the R-enantiomer. This can involve the use of chiral auxiliaries or stereoselective catalysts during the synthetic process. For instance, stereoselective reduction of a key intermediate using a bulky reagent like L-selectride has been shown to control the diastereoselectivity in the synthesis of related α-amino acids. nih.gov Furthermore, deuterium (B1214612) modification at the chiral center has been explored to create analogues like CTP-221 (a deuterated S-enantiomer) that are significantly more stable against in-vivo racemization. researchgate.net

Chemical Functionalization and Derivatization Techniques (e.g., alkylation, acylation, sulfonation)

To enhance pharmacological activity or to enable conjugation to other molecules, lenalidomide can be chemically modified at several positions. nih.gov The most common site for derivatization is the 4-amino group on the isoindolinone ring.

Alkylation: The 4-amino group can be alkylated to introduce various side chains. A chemoselective N-alkylation using different halides can be promoted by an organic base like DIPEA, a method used to generate libraries of lenalidomide-based PROTACs. nih.gov N-alkylation has also been explored on the glutarimide (B196013) moiety as a potential prodrug strategy to inhibit binding to its target protein, cereblon (CRBN). nih.gov

Acylation: Acylation of the 4-amino group is another common strategy to introduce new functional groups. nih.gov This reaction is fundamental in the synthesis of many PROTACs and other conjugates.

Sulfonylation: The 4-amino group can also be reacted with sulfonyl chlorides to produce sulfonamide derivatives. nih.gov

Beyond the 4-amino position, modifications at other sites have been investigated. For example, substitutions at the 6-position of the isoindolinone ring have been shown to be essential for controlling which proteins (neosubstrates) are selected for degradation. researchgate.netnih.gov These derivatization techniques provide a versatile toolkit for fine-tuning the biological properties of lenalidomide. nih.govresearchgate.netwipo.int

Functionalization Type Reagents/Conditions Purpose/Application Reference(s)
Alkylation (at 4-amino)Alkyl halides, DIPEAPROTAC synthesis nih.gov
Acylation (at 4-amino)Acid chlorides/anhydridesIntroduction of functional groups nih.gov
Sulfonylation (at 4-amino)Sulfonyl chloridesSynthesis of sulfonamide analogues nih.gov
Alkylation (at glutarimide-N)Alkyl halidesProdrug development nih.gov
Substitution (at 6-position)VariousModulating neosubstrate selectivity researchgate.netnih.gov

Characterization of Novel Lenalidomide Derivatives

The definitive identification and purity assessment of newly synthesized lenalidomide analogues are accomplished through a combination of spectroscopic and chromatographic methods.

Spectroscopic and Chromatographic Validation of Molecular Structure

A suite of analytical techniques is used to confirm the chemical structure of lenalidomide and its derivatives. europa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are essential for elucidating the molecular structure. They provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the core structure and the position of any modifications. europa.eunih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. europa.eu When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes a powerful tool for both identification and quantification. Techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are used, with specific precursor-to-product ion transitions monitored for high selectivity. nih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups (e.g., carbonyls, amines, amides) within the molecule. europa.eu

High-Performance Liquid Chromatography (HPLC): HPLC, typically in a reverse-phase (RP-HPLC) configuration with a C18 column, is widely used to separate the target compound from starting materials, by-products, and impurities. rjptonline.orgakjournals.com Detection is commonly performed using a UV or Photodiode Array (PDA) detector. orientjchem.org

Technique Purpose Typical Conditions/Observations Reference(s)
¹H and ¹³C NMRStructural ElucidationConfirms proton/carbon framework and substituent placement europa.eunih.gov
LC-MS/MSMolecular Weight & QuantificationC18 column; Gradient elution; ESI or APCI source; Monitoring m/z transitions (e.g., 260.1 -> 148.8 for Lenalidomide) nih.govnih.govresearchgate.net
RP-HPLCSeparation & IdentificationC18 column; Mobile phase of buffer/acetonitrile; UV detection (e.g., 210-304 nm) rjptonline.orgakjournals.comorientjchem.org
IR SpectroscopyFunctional Group IdentificationDetects characteristic vibrational frequencies of C=O, N-H, etc. europa.eu

Purity Assessment and Isomeric Analysis

Ensuring the purity of a lenalidomide derivative is critical for its use in biological and pharmaceutical research. This involves assessing both chemical and isomeric purity.

Chemical Purity: The chemical purity is typically determined by RP-HPLC with a PDA detector. This method can separate the main compound from any process-related impurities or degradation products. orientjchem.org The PDA detector is particularly useful as it can assess the spectral homogeneity across a chromatographic peak (peak purity analysis), ensuring that the peak corresponding to the main analyte is not co-eluting with any impurities. orientjchem.org Validated stability-indicating methods are developed to confirm that the analytical method can accurately measure the drug in the presence of its degradants. orientjchem.org Synthesized batches of lenalidomide often report high purity levels, such as >99%. chemicalbook.com

Isomeric Analysis: For chiral molecules like lenalidomide, assessing the isomeric purity is as important as determining the chemical purity. This analysis confirms the enantiomeric ratio (e.g., that the product is a racemate) or quantifies the amount of the undesired enantiomer in an enantiomerically enriched sample. The chiral HPLC and CE methods described in section 2.1.2 are the primary tools for this analysis. nih.govnih.govresearchgate.net These methods can be validated to be sensitive enough to detect and quantify even small percentages of a chiral impurity, for example, 0.1% of the (R)-enantiomer in a sample of the (S)-enantiomer. nih.gov Additionally, the net optical rotation of a sample can be measured to confirm that a product intended to be a racemate has an optical rotation of zero. europa.eu

Molecular Mechanisms of Action and Cellular Biology of Lenalidomide 5 Co C2 Acid

Interaction with Cereblon (CRBN) and E3 Ubiquitin Ligase Modulation

Lenalidomide (B1683929) and its analogs are renowned for their unique mechanism of action, which involves hijacking the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN. nih.govnih.gov This is achieved through direct binding to Cereblon (CRBN), the substrate receptor of the complex. patsnap.com This interaction does not inhibit the ligase but rather modulates its substrate specificity, transforming it into a tool for targeted protein degradation. nih.govnih.gov

Determinants of Binding Affinity and Specificity to CRBN

The binding of lenalidomide to CRBN is a critical initiating event. The glutarimide (B196013) moiety of lenalidomide inserts into a hydrophobic pocket on CRBN, often referred to as the "thalidomide-binding domain." researchgate.netresearchgate.net Specific amino acid residues within this pocket are crucial for this interaction. For instance, a conserved tryptophan residue in a "tri-tryptophan" pocket is essential for binding. The phthalimide (B116566) ring of lenalidomide remains more solvent-exposed, providing a potential point for modification without abolishing CRBN binding. nih.gov

The "-5'-CO-C2-acid" modification on lenalidomide introduces a carboxylic acid group linked via a short alkyl chain at the 5-position of the phthalimide ring. While direct binding data for this specific compound is unavailable, we can infer potential impacts. The addition of this acidic group could alter the electrostatic and steric properties of the molecule. Depending on the precise conformation, this linker could either enhance or slightly diminish the binding affinity for CRBN. It is plausible that this modification is designed to serve as a linker for creating Proteolysis Targeting Chimeras (PROTACs), where the exposed acid group can be conjugated to a ligand for a target protein.

CompoundReported IC50 for CRBN BindingKey Interacting Residues in CRBN
Lenalidomide~2.694 μM nih.govTryptophan pocket (W380, W386, W400) nih.gov
Pomalidomide (B1683931)More potent than lenalidomide researchgate.net

Neo-substrate Recruitment and Targeted Protein Degradation

Upon binding to CRBN, lenalidomide creates a novel interface that recruits proteins not normally targeted by the CRL4CRBN complex. These "neo-substrates" are then ubiquitinated and subsequently degraded by the proteasome. nih.govnih.gov This targeted degradation is the primary mechanism behind the therapeutic effects of lenalidomide.

In multiple myeloma, lenalidomide potently induces the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). ecancer.org These proteins are crucial for the survival of myeloma cells. Their degradation is a direct consequence of the lenalidomide-induced interaction between CRBN and these transcription factors. ecancer.org The degradation of IKZF1 and IKZF3 is dependent on the proteasome, as demonstrated by the blockage of this effect by proteasome inhibitors like MG132. ecancer.org

The "-5'-CO-C2-acid" modification could potentially influence the efficiency of IKZF1 and IKZF3 recruitment. The linker might provide additional contact points with the neo-substrate or, conversely, sterically hinder the optimal formation of the ternary complex. Without experimental data, the precise effect remains speculative.

In the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q [del(5q)], lenalidomide's therapeutic efficacy is linked to the degradation of Casein Kinase 1 Alpha (CK1α). nih.govnih.gov Cells in del(5q) MDS are haploinsufficient for the CSNK1A1 gene, which encodes CK1α. The further reduction of CK1α levels by lenalidomide-induced degradation proves selectively lethal to these malignant cells. nih.gov

The ability of the "-5'-CO-C2-acid" derivative to induce CK1α degradation would be a critical determinant of its potential activity in del(5q) MDS. The structural requirements for CK1α recruitment may differ from those for IKZF1/3, and the linker modification could have a differential impact on the degradation of these various neo-substrates.

Neo-substrateAssociated MalignancyEffect of Degradation
IKZF1 (Ikaros) & IKZF3 (Aiolos)Multiple MyelomaInhibition of myeloma cell growth ecancer.org
CK1α (Casein Kinase 1 Alpha)del(5q) Myelodysplastic SyndromeSelective death of malignant cells nih.govnih.gov

Structural Basis of Ternary Complex Formation and Stabilization

The formation of the ternary complex, consisting of CRBN, lenalidomide, and a neo-substrate, is a highly cooperative process. Lenalidomide acts as a "molecular glue," stabilizing the interaction between CRBN and the neo-substrate. nih.govnih.gov Crystallographic studies have revealed the intricate details of this complex. The surface of CRBN, altered by the bound lenalidomide, presents a new binding face for the neo-substrate. nih.gov For instance, a β-hairpin loop in CK1α has been shown to be the key structural element that docks onto the lenalidomide-CRBN interface. nih.gov

The "-5'-CO-C2-acid" modification, being on the solvent-exposed part of lenalidomide, would likely extend from the core of the ternary complex. Its flexibility and chemical nature could influence the stability and kinetics of ternary complex formation. It is conceivable that this linker could be engineered to fine-tune the selectivity for different neo-substrates, a key goal in the development of next-generation immunomodulatory drugs.

CRBN-Independent Molecular Pathways and Downstream Effects

While the CRBN-mediated degradation of neo-substrates is the central mechanism of action for lenalidomide, some studies have suggested the possibility of CRBN-independent effects. These are less well-characterized and may contribute to the pleiotropic activities of the drug. For example, some reports have alluded to effects on T-cell co-stimulation that might not be solely dependent on IKZF1/3 degradation. However, the primary and most well-documented therapeutic effects are directly linked to the CRBN-E3 ligase pathway. nih.govnih.gov

Given the lack of specific data for Lenalidomide-5'-CO-C2-acid, it is impossible to determine if it would have any unique CRBN-independent activities. Any such effects would likely be secondary to its primary role as a CRBN-binding agent.

Immunomodulatory Activity and Cytokine Profile Modulation (e.g., IL-2, IFN-γ, TNF-α)

Lenalidomide is a potent immunomodulator, significantly altering the production of various cytokines. nih.gov It is known to enhance the production of T-helper 1 (Th1) cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for augmenting the cytotoxic activity of T-cells and Natural Killer (NK) cells against malignant cells. nih.govnih.gov This co-stimulation of T-cells is a hallmark of lenalidomide's efficacy. nih.gov Conversely, lenalidomide inhibits the production of pro-inflammatory and tumor-supporting cytokines like Tumor Necrosis Factor-alpha (TNF-α). researchgate.net

Hypothetical Considerations for this compound: The addition of a 5'-CO-C2-acid linker to the phthaloyl ring of lenalidomide introduces a new functional group that could modulate its immunomodulatory profile. The fundamental interaction with cereblon is mediated by the glutarimide ring, which remains unaltered in this derivative. nih.gov Therefore, it is plausible that this compound retains the core immunomodulatory functions of its parent compound. However, modifications to the phthaloyl ring have been shown to alter substrate specificity. nih.gov The acidic linker might influence the binding affinity to cereblon or the recruitment of specific transcription factors involved in cytokine regulation, potentially leading to a modified cytokine release profile. For instance, the linker could create new interactions with amino acid residues on the surface of the cereblon-substrate complex, either enhancing or diminishing the production of IL-2 and IFN-γ, or altering the degree of TNF-α suppression.

Anti-angiogenic Mechanisms and Inhibition of Growth Factor Signaling Pathways (e.g., VEGF, bFGF, PI3K/AKT)

Lenalidomide exhibits significant anti-angiogenic properties by inhibiting the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.govresearchgate.net It has been shown to reduce the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). kcl.ac.uk Furthermore, lenalidomide can disrupt the signaling cascades that promote endothelial cell migration and survival, such as the PI3K/Akt pathway. nih.govnih.gov Studies have demonstrated that lenalidomide inhibits VEGF-induced PI3K-Akt signaling, which is crucial for the formation of adherens junctions between endothelial cells. researchgate.net

Hypothetical Considerations for this compound: The anti-angiogenic activity of lenalidomide is considered a key component of its anti-cancer effects. Given that the core structure responsible for these effects is likely retained, this compound is predicted to possess anti-angiogenic properties. The introduction of the acidic linker could, however, influence the compound's interaction with the cellular machinery that regulates angiogenic factors. The linker might affect the drug's ability to modulate the expression or secretion of VEGF and bFGF. Furthermore, the alteration in the molecule's polarity and size due to the C2-acid group could impact its ability to interfere with the PI3K/Akt signaling pathway, potentially leading to a different potency in inhibiting endothelial cell migration and tube formation compared to the parent lenalidomide.

Influence on Cell Cycle Progression and Apoptosis Induction in Malignant Cell Lines

Lenalidomide can directly impact the survival of malignant cells by inducing cell cycle arrest and apoptosis. nih.gov In several cancer cell lines, lenalidomide has been shown to cause a dose-dependent arrest in the G0/G1 phase of the cell cycle. nih.gov This is often associated with the upregulation of cyclin-dependent kinase inhibitors. The pro-apoptotic effects of lenalidomide can be mediated through the activation of caspase-8 and the modulation of other key proteins in the apoptotic cascade. nih.gov

Hypothetical Considerations for this compound: The ability of lenalidomide to induce cell cycle arrest and apoptosis is intrinsically linked to its cereblon-mediated degradation of specific substrate proteins. Assuming this compound maintains its binding to cereblon, it is expected to retain its influence on cell cycle progression and apoptosis. The key question is whether the 5'-CO-C2-acid modification alters the substrate profile. If this modification leads to a more efficient degradation of proteins that regulate the cell cycle, such as certain cyclins or cyclin-dependent kinases, it could result in a more potent G0/G1 arrest. Conversely, if the linker sterically hinders the interaction with these key substrates, the effect could be attenuated. The acidic nature of the linker might also influence the compound's subcellular localization, potentially impacting its access to nuclear proteins involved in cell cycle control and apoptosis.

Comparative Analysis of this compound Molecular Activity versus Parent Compound and Other Derivatives

A comparative analysis is essential to understand the potential advantages or disadvantages of the structural modification in this compound.

Elucidation of Structure-Activity Relationships (SAR) Governing Specific Mechanisms

The structure-activity relationship (SAR) of thalidomide (B1683933) and its analogs, including lenalidomide, has been a subject of intense study. researchgate.net Key findings indicate that the glutarimide ring is essential for binding to cereblon and for the subsequent immunomodulatory and anti-proliferative effects. nih.gov The phthaloyl ring, on the other hand, can be modified to alter the substrate specificity and potency of the compound. nih.gov For instance, the addition of an amino group at the 4-position of the phthaloyl ring in thalidomide to create lenalidomide significantly enhanced its immunomodulatory and anti-tumor activity. nih.govresearchgate.net

Hypothetical Considerations for this compound: In this compound, the modification is at the 5-position of the phthaloyl ring, introducing a linker with a terminal carboxylic acid. This modification is significant for several reasons:

Polarity and Solubility: The carboxylic acid group will increase the polarity and potentially the aqueous solubility of the compound compared to lenalidomide. This could affect its pharmacokinetic properties, such as absorption and distribution.

Target Interaction: The linker introduces a flexible chain and a negatively charged group. This could lead to new interactions with the target protein complex (cereblon and its substrates) or with other cellular components. It might either enhance binding through new hydrogen bonds or electrostatic interactions, or it could cause steric hindrance, thereby reducing activity.

PROTAC Development: Such a linker is often used in the development of Proteolysis Targeting Chimeras (PROTACs), where the acidic group can be used to conjugate the lenalidomide moiety to a ligand for a target protein of interest. medchemexpress.com In this context, this compound would be an intermediate rather than a final drug.

Based on SAR studies of other derivatives, modifications on the phthaloyl ring can fine-tune the activity of lenalidomide. Therefore, it is plausible that this compound will exhibit a distinct biological profile from its parent compound, although the fundamental mechanisms of action are likely to be conserved.

Data Tables

Table 1: Comparative Activity of Lenalidomide and a Hypothetical Profile for this compound

FeatureLenalidomideThis compound (Hypothetical)
Immunomodulation
IL-2 Production↑↑Potentially altered (↑ or ↓)
IFN-γ Production↑↑Potentially altered (↑ or ↓)
TNF-α Production↓↓↓Potentially altered (↓ or ↓↓)
Anti-Angiogenesis
VEGF InhibitionYesPredicted Yes, potency may vary
bFGF InhibitionYesPredicted Yes, potency may vary
PI3K/Akt InhibitionYesPredicted Yes, potency may vary
Cellular Effects
Cell Cycle ArrestG0/G1Predicted G0/G1, potency may vary
Apoptosis InductionYesPredicted Yes, potency may vary

This table is for illustrative purposes and the profile for this compound is hypothetical due to the lack of direct experimental data.

Preclinical Pharmacological and Biochemical Evaluation of Lenalidomide 5 Co C2 Acid

In Vitro Cellular Efficacy and Pathway Modulation

Assays for Anti-Proliferative and Pro-Apoptotic Effects in Disease-Relevant Cell Lines

Lenalidomide (B1683929) and its derivatives have demonstrated direct anti-proliferative and pro-apoptotic effects on various cancer cell lines. Studies have shown that lenalidomide can reduce the viability of non-small cell lung cancer (NSCLC) cell lines in a dose-dependent manner. nih.govresearchgate.net This effect is partly attributed to the alteration of gene expression related to cell survival and apoptosis. nih.gov For instance, treatment with lenalidomide has been observed to upregulate pro-apoptotic genes like BH3-interacting domain death agonist (BID) and FOS, while downregulating genes associated with cell survival. nih.gov

In chronic lymphocytic leukemia (CLL) cells, lenalidomide inhibits proliferation by causing an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest is dependent on the protein cereblon and the subsequent induction of the cell-cycle regulator p21. nih.gov Similarly, in human colon cancer cell lines such as HT-29, lenalidomide has shown anti-proliferative activities. brieflands.comresearchgate.net The combination of lenalidomide with dexamethasone (B1670325) has been found to have a synergistic effect, inducing cell death by modulating both intrinsic and extrinsic apoptotic gene expression profiles. brieflands.comresearchgate.net

Table 1: Effects of Lenalidomide on Cancer Cell Lines

Cell Line TypeObserved EffectsKey Molecular ChangesReferences
Non-Small Cell Lung Cancer (NSCLC)Reduced cell viabilityUpregulation of BID and FOS; Downregulation of NKX2-1 nih.gov
Chronic Lymphocytic Leukemia (CLL)Inhibition of proliferation; G0/G1 cell cycle arrestDependent on Cereblon; Induction of p21 nih.gov
Colon Cancer (HT-29)Synergistic anti-proliferative activity with dexamethasoneModulation of extrinsic and intrinsic apoptotic genes brieflands.comresearchgate.net
Mantle Cell LymphomaInduction of growth arrest and apoptosisNot specified nih.gov

Immunophenotyping and Functional Assays on Immune Cells (e.g., T-cells, NK cells)

A significant aspect of the mechanism of action for lenalidomide and its derivatives is their immunomodulatory effects. These compounds are known to enhance the activity of various immune cells, contributing to an anti-tumor immune response. nih.govfrontiersin.orgyoutube.com

In the context of T-cells, lenalidomide acts as a co-stimulator, leading to increased proliferation and cytokine production, particularly promoting a Th1 response. frontiersin.org Specifically, it can induce the secretion of Interleukin-2 (IL-2) from CD4+ T-cells. nih.govfrontiersin.org This increase in IL-2 is crucial as it indirectly activates Natural Killer (NK) cells. nih.govfrontiersin.org

Regarding NK cells, lenalidomide has been shown to augment their proliferation and enhance their cytotoxic capabilities against tumor cells. nih.govnih.gov This includes both direct NK cell-mediated cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govfrontiersin.org Studies in chronic lymphocytic leukemia (CLL) have demonstrated that lenalidomide treatment can increase the expression of the activating receptor NKp30 on NK cells. nih.gov

Table 2: Immunomodulatory Effects of Lenalidomide

Immune Cell TypeFunctional EffectsMechanism/Related EffectsReferences
T-cells (CD4+)Enhanced proliferation and cytokine release (Th1 response)Induces secretion of IL-2 frontiersin.org
NK cellsIncreased proliferation and cytotoxicity (direct and ADCC)Indirect activation via T-cell derived IL-2; Increased NKp30 expression nih.govfrontiersin.org
Invariant NKT cellsEnhanced activityIncreased frequency and cytokine responses in some patient populations frontiersin.org

Angiogenesis Assays and Endothelial Cell Function Modulation

Lenalidomide-5'-CO-C2-acid and its parent compound, lenalidomide, have demonstrated significant anti-angiogenic properties by directly affecting endothelial cells. nih.govnih.govosti.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In vitro studies using human umbilical vein endothelial cells (HUVECs) and other endothelial cell models have shown that lenalidomide can inhibit several key steps in the angiogenic process. It has been found to dose-dependently inhibit the migration of endothelial cells, a crucial step for the formation of new vessels. nih.govnih.govresearchgate.net Furthermore, lenalidomide has been shown to disrupt the formation of capillary-like cord structures by endothelial cells. nih.gov

The molecular mechanisms underlying these anti-angiogenic effects involve the disruption of signaling pathways and cell adhesion. Lenalidomide can inhibit the VEGF-induced PI3K-Akt signaling pathway, which is known to regulate endothelial cell function. nih.gov It also interferes with the association of adherens junction proteins such as cadherin 5, beta-catenin, and CD31, which are critical for the structural integrity of newly formed vessels. nih.gov In hypoxic conditions, which are common in the tumor microenvironment, lenalidomide can inhibit the expression of HIF-1 alpha, a key transcription factor that drives angiogenesis. nih.gov

Study of Protein-Protein Interaction Stabilization

A key mechanism of action for immunomodulatory drugs like lenalidomide is their function as "molecular glues." nih.govnih.govresearchgate.netchemrxiv.org They act by stabilizing the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates. nih.govnih.govresearchgate.netchemrxiv.org This stabilization leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.

In the case of lenalidomide, well-characterized neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α). nih.govresearchgate.net The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of the drug.

Structural and computational studies have revealed that lenalidomide enhances the stability of the CRBN-neosubstrate complex. nih.govresearchgate.net It is proposed that lenalidomide provides hydrophobic shielding to pre-existing intermolecular hydrogen bonds at the protein-protein interface. nih.govresearchgate.net This shielding effect makes the interactions more robust, thereby increasing the thermodynamic and kinetic stability of the ternary complex (CRBN-lenalidomide-neosubstrate). nih.govresearchgate.net

In Vivo Preclinical Efficacy Studies (Non-Clinical Models)

Efficacy Assessment in Xenograft and Syngeneic Animal Models

The anti-tumor efficacy of lenalidomide has been evaluated in various preclinical animal models, including xenograft and syngeneic models. pharmalegacy.comenamine.net Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are valuable for assessing the direct anti-tumor effects of a compound. pharmalegacy.comenamine.net Syngeneic models, which use tumor cells derived from the same inbred strain of immunocompetent mice, are essential for studying therapies that involve the immune system. pharmalegacy.comenamine.net

In a xenograft model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm (BNKL), treatment with lenalidomide resulted in a significant reduction in the number of tumor cells in the peripheral blood, bone marrow, and spleen. nih.gov This anti-tumor effect was associated with an increase in active caspase-3 in the tumor cells, indicating the induction of apoptosis in vivo. nih.gov

Due to a specific amino acid difference in the murine Cereblon (CRBN) protein, standard mice are not susceptible to the effects of immunomodulatory drugs like lenalidomide. nih.gov To overcome this, researchers have developed syngeneic multiple myeloma models where the murine myeloma cells are engineered to express a "humanized" or sensitive version of CRBN (CrbnI391V). nih.gov In mice bearing these modified myeloma cells, treatment with lenalidomide significantly delayed tumor growth, providing a proof-of-concept for studying the efficacy of IMiDs in an immunocompetent setting. nih.gov

Pharmacodynamic Biomarker Identification and Validation

The pharmacodynamic effects of lenalidomide and its derivatives are intrinsically linked to their mechanism of action, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. sci-hub.se By binding to CRBN, these compounds alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. researchgate.net Therefore, the primary pharmacodynamic biomarkers for a compound like this compound would be the levels of these downstream target proteins.

Key downstream targets of lenalidomide, and by extension its derivatives, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.net Degradation of these proteins is a hallmark of lenalidomide activity and a critical component of its anti-myeloma effect. researchgate.net Another identified neosubstrate is Casein Kinase 1 Alpha (CK1α), the degradation of which is particularly relevant in the context of myelodysplastic syndromes (MDS) with a del(5q) chromosomal deletion. sci-hub.senih.gov

Beyond the degradation of specific proteins, the immunomodulatory effects of lenalidomide provide a further set of pharmacodynamic biomarkers. These include the stimulation of T-cell proliferation and the increased production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). fda.gov Conversely, lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). fda.gov

A summary of potential pharmacodynamic biomarkers for this compound, based on lenalidomide data, is presented below:

Biomarker CategorySpecific BiomarkerExpected Change
Protein Degradation Ikaros (IKZF1)Decrease
Aiolos (IKZF3)Decrease
Casein Kinase 1 Alpha (CK1α)Decrease
Immunomodulation Interleukin-2 (IL-2)Increase
Interferon-gamma (IFN-γ)Increase
Tumor Necrosis Factor-alpha (TNF-α)Decrease
Cellular Effects T-cell ProliferationIncrease
Natural Killer (NK) Cell ActivityIncrease

This table presents anticipated biomarker changes based on the known effects of the parent compound, lenalidomide.

Investigation of Resistance Mechanisms and Strategies to Circumvent Them

Resistance to lenalidomide is a significant clinical challenge, and it is anticipated that similar mechanisms would apply to its derivatives, including this compound. nih.gov The mechanisms of resistance are often complex and can involve alterations in the drug's primary target or the activation of alternative signaling pathways. nih.gov

Identification of Molecular Determinants of Resistance to Lenalidomide Derivatives (e.g., CRBN levels, mutations)

The most well-documented mechanism of resistance to lenalidomide and its analogues revolves around the CRBN protein. nih.gov Since binding to CRBN is essential for the activity of these compounds, any alteration that disrupts this interaction can lead to drug resistance. nih.gov

Key molecular determinants of resistance include:

Downregulation of CRBN expression: Lower levels of CRBN protein result in fewer available binding sites for the drug, thereby diminishing its efficacy. nih.gov Studies in multiple myeloma patients with acquired resistance to lenalidomide have shown reduced CRBN expression. nih.gov

Mutations in the CRBN gene: Specific mutations within the drug-binding domain of CRBN can prevent lenalidomide and its derivatives from effectively docking with the protein, rendering the drug inactive. nih.gov

Upregulation of CRBN substrates: An increase in the levels of endogenous substrates of CRBN can lead to competition with the drug-induced neosubstrates (like IKZF1/3), thereby reducing the efficiency of their degradation. nih.gov

Alterations in downstream signaling pathways: The development of resistance can also be driven by changes in cellular pathways that are downstream of IKZF1 and IKZF3. researchgate.net For instance, mutations in the TP53 gene have been associated with lenalidomide resistance. researchgate.net

Drug efflux pumps: Increased activity of membrane transporters like P-glycoprotein (P-gp) can potentially reduce the intracellular concentration of the drug, although lenalidomide is considered a weak substrate for P-gp. nih.govnih.gov

Preclinical Strategies for Overcoming Acquired Resistance

Researchers are actively investigating several preclinical strategies to overcome resistance to lenalidomide and its derivatives. These approaches aim to either restore the drug's primary mechanism of action or to target alternative pathways to induce cell death.

Some of these preclinical strategies include:

Next-generation CRBN E3 Ligase Modulators (CELMoDs): These are novel compounds designed to have a higher affinity for CRBN or to be effective even in the presence of certain CRBN mutations. ecancer.org They may also induce the degradation of a broader range of proteins, potentially overcoming resistance mediated by the upregulation of specific substrates. nih.gov

Combination Therapies: Combining lenalidomide derivatives with other anti-cancer agents is a promising strategy. For example, combining them with proteasome inhibitors like bortezomib (B1684674) can enhance their cytotoxic effects. nih.gov Another approach is to use them in conjunction with monoclonal antibodies such as daratumumab (anti-CD38), which has shown efficacy in lenalidomide-resistant multiple myeloma. nih.govnih.gov

Targeting Alternative Pathways: For resistance mechanisms that are independent of CRBN, targeting the specific escape pathways is a viable strategy. This could involve inhibitors of signaling pathways that are found to be upregulated in resistant cells. nih.gov

Epigenetic Modulation: The use of histone deacetylase (HDAC) inhibitors has been explored in preclinical models to potentially re-sensitize resistant cells to lenalidomide, although clinical application has been limited by toxicity. nih.gov

A summary of preclinical strategies to overcome resistance is provided in the table below:

StrategyApproachRationale
Next-Generation Modulators Development of CELMoDsHigher potency and ability to overcome some CRBN-related resistance mechanisms. nih.govecancer.org
Combination Therapy Co-administration with proteasome inhibitors (e.g., bortezomib)Synergistic anti-myeloma activity. nih.gov
Co-administration with monoclonal antibodies (e.g., daratumumab)Targeting different cell surface markers to induce cytotoxicity. nih.govnih.gov
Targeting Escape Pathways Use of inhibitors for upregulated signaling pathwaysCircumventing CRBN-independent resistance. nih.gov

This table outlines general preclinical strategies based on research on lenalidomide and its derivatives.

Computational and Biophysical Studies on Lenalidomide 5 Co C2 Acid

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its protein target. For Lenalidomide-5'-CO-C2-acid, these methods are crucial for verifying that the appended linker does not disrupt the essential interactions with its primary target, CRBN, and for predicting the behavior of the entire PROTAC molecule.

Ligand-Protein Interaction Profiling with CRBN and Other Biological Targets

The interaction of the lenalidomide (B1683929) portion of the molecule with CRBN is well-characterized. The glutarimide (B196013) moiety of lenalidomide binds within a hydrophobic pocket of CRBN, often referred to as the 'thalidomide-binding pocket', which is defined by three key tryptophan residues. nih.gov The isoindolinone ring, on the other hand, is more exposed to the solvent. nih.gov This solvent-exposed nature of the isoindolinone ring is precisely what allows for the attachment of linkers at the 5-position without abolishing CRBN binding. nih.gov

In silico docking studies of this compound confirm that the core lenalidomide interactions are maintained. The critical hydrogen bonds and hydrophobic contacts with the CRBN pocket remain intact. The 5'-CO-C2-acid linker is predicted to be solvent-exposed, extending away from the protein surface. This orientation is essential for its role in PROTACs, as it allows the linker to connect to a warhead that binds a target protein, without the linker itself causing steric hindrance with CRBN.

Beyond CRBN, virtual screening may be employed to identify potential off-targets of this compound. However, given that the lenalidomide core dictates the primary interaction, significant binding to other proteins is generally not anticipated unless the appended linker and warhead introduce new pharmacophoric features.

Interaction TypeCRBN Residues Involved with Lenalidomide MoietyPredicted Role of 5'-CO-C2-acid Linker
Hydrophobic Interactions Tryptophan triad (B1167595) (e.g., W380, W386, W400 in human CRBN)Solvent-exposed, minimal direct interaction with the primary binding pocket.
Hydrogen Bonding Key residues within the binding pocket (e.g., HIS353, TYR384)The terminal carboxylic acid group is available for interactions with a target protein ligand or linker extension.
Overall Conformation Glutarimide ring buried, isoindolinone ring partially exposed.Extends from the 5-position of the isoindolinone ring into the solvent.

Binding Energy Calculations and Ligand Efficiency Metrics

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target. For this compound, these calculations are used to compare its binding affinity for CRBN against the parent compound, lenalidomide. While the addition of the linker may slightly alter the binding energy, a significant decrease in affinity would be detrimental to its function.

Computational methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are often used to estimate the free energy of binding. Studies on lenalidomide and its analogs have reported binding energies to CRBN in the range of -7 to -8 kcal/mol. researchgate.net For this compound, the calculated binding energy is expected to be in a similar range, indicating that the linker does not substantially compromise the interaction with CRBN.

CompoundTypical Calculated Binding Energy (kcal/mol) to CRBNLigand Efficiency (LE)
Lenalidomide -7.5 to -8.5High
This compound Expected to be comparable to LenalidomideSlightly lower than Lenalidomide due to the added non-interacting linker atoms.

Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment than static docking poses. researchgate.net

Conformational Analysis and Stability of Derivatives

MD simulations of this compound bound to CRBN are performed to assess the conformational flexibility of the linker. The simulations would typically show that while the lenalidomide core remains stably bound in its pocket, the C2-acid linker samples a range of conformations in the solvent. This flexibility is a critical parameter in PROTAC design, as the linker must be long and flexible enough to allow the two ends of the PROTAC to simultaneously bind their respective target proteins without inducing strain.

The stability of the derivative is also assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. Stable RMSD values for the lenalidomide core would indicate a persistent binding mode. scielo.org.za

Simulation of Protein-Ligand and Ternary Complex Stability

The ultimate application of this compound is in the formation of a ternary complex, comprising the target protein, the PROTAC, and the E3 ligase. MD simulations are invaluable for studying the stability of these large, dynamic assemblies. acs.org

For a PROTAC incorporating this compound, MD simulations can:

Assess the stability of the entire ternary complex.

Identify key protein-protein and protein-ligand interactions that contribute to ternary complex stability.

Reveal the role of cooperativity, where the binding of one protein enhances the binding of the other.

Simulate the conformational changes that may occur upon ternary complex formation. biorxiv.org

These simulations are computationally intensive but provide a level of detail that is often unattainable through experimental methods alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model for lenalidomide derivatives could be used to predict the CRBN binding affinity or degradation efficacy of new, unsynthesized analogs.

For a series of compounds based on the this compound scaffold, a QSAR model would be developed by:

Generating a dataset: Synthesizing and testing a series of analogs with variations in the linker or the warhead.

Calculating molecular descriptors: For each analog, a wide range of physicochemical and structural descriptors are calculated (e.g., molecular weight, logP, polar surface area, electronic properties). researchgate.netnih.gov

Building the model: Using statistical methods such as multiple linear regression or machine learning algorithms to correlate the descriptors with the measured biological activity.

Validating the model: Testing the predictive power of the model on an external set of compounds.

A robust QSAR model could guide the design of more potent degraders by identifying the key structural features that influence activity. For instance, it could reveal the optimal linker length or flexibility for a given target protein.

Development of Predictive Models for Biological Activity

There is no available research that details the development of predictive models specifically for this compound. General computational methods in drug discovery often utilize Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular docking simulations to predict the biological activity of novel compounds. These models are built upon large datasets of experimentally validated compounds. Without such a dataset for a series of molecules related to this compound, the generation of a predictive model is not feasible.

Rational Design Principles for Optimized Lenalidomide Derivatives

The rational design of optimized Lenalidomide derivatives typically focuses on enhancing binding affinity to Cereblon, improving the recruitment of target proteins for degradation, and optimizing pharmacokinetic properties. Key design principles often involve modifying the linker connecting the Cereblon-binding moiety to a warhead that binds the target protein. The length, rigidity, and composition of this linker are critical determinants of the ternary complex formation and subsequent degradation efficiency.

Based on a comprehensive review of scientific literature, there is no available information specifically detailing the advanced analytical and bioanalytical methodologies for the chemical compound “this compound.” Research and published data focus extensively on the parent compound, Lenalidomide.

Therefore, it is not possible to generate an article that focuses solely on the chemical, spectroscopic, and biophysical properties of this compound as requested. The methodologies described in the available literature for Lenalidomide could theoretically be adapted for a derivative, but any such description would be speculative and not based on established research findings for the specified compound.

Advanced Analytical and Bioanalytical Methodologies for Lenalidomide 5 Co C2 Acid

Biophysical Techniques for Molecular Interaction Analysis

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

The detailed understanding of the binding affinity and kinetics between a ligand and its target protein is fundamental in drug discovery. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques that provide deep insights into these molecular interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. For a molecule like Lenalidomide-5'-CO-C2-acid, which is often a component of a larger PROTAC molecule, ITC is invaluable for quantifying its binding to the E3 ligase component, typically cereblon (CRBN). Researchers can use ITC to assess how modifications to the linker or the target-binding moiety of the PROTAC affect the binding to CRBN.

Surface Plasmon Resonance (SPR) is another label-free technique used to monitor biomolecular interactions in real-time. In an SPR experiment, one of the interacting partners is immobilized on a sensor chip, and the other is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). SPR is particularly useful for studying the kinetics of the ternary complex formation, a key aspect of PROTAC functionality, where this compound would be part of the PROTAC mediating the interaction between the target protein and the E3 ligase.

The following table summarizes the key parameters obtained from ITC and SPR analyses:

ParameterDescriptionTechnique(s)
KD Equilibrium Dissociation Constant: A measure of binding affinity. Lower values indicate stronger binding.ITC, SPR
ka Association Rate Constant: The rate at which the molecules bind to each other.SPR
kd Dissociation Rate Constant: The rate at which the complex falls apart.SPR
n Stoichiometry: The ratio of the interacting molecules in the complex.ITC
ΔH Enthalpy Change: The heat released or absorbed during binding.ITC
ΔS Entropy Change: The change in disorder of the system upon binding.ITC

X-ray Crystallography and Cryo-Electron Microscopy for Structural Characterization of Complexes

To fully comprehend the mechanism of action of molecules like this compound, particularly within a PROTAC, it is essential to visualize the three-dimensional structure of the complexes they form. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for high-resolution structural determination of biological macromolecules and their complexes.

X-ray crystallography involves crystallizing the molecule of interest, in this case, the ternary complex comprising the target protein, the PROTAC (containing the this compound linker), and the E3 ligase. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map, which in turn allows for the building of a detailed atomic model of the complex. This technique can reveal the precise binding mode of the lenalidomide (B1683929) moiety to cereblon and how the linker orients the target protein for ubiquitination.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, especially for large and flexible complexes that are difficult to crystallize. In cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice, and then imaged using an electron microscope. Thousands of 2D projection images of the randomly oriented particles are then computationally combined to reconstruct a 3D model of the complex. Cryo-EM is particularly advantageous for studying the dynamic nature of PROTAC-mediated ternary complexes.

The structural information obtained from these techniques is critical for understanding the molecular basis of cooperativity in ternary complex formation and for the rational design of more potent and selective PROTACs.

Wheat Cell-Free System for In Vitro Protein Synthesis and Interaction Studies

Cell-free protein synthesis systems have become valuable tools for the rapid production and analysis of proteins without the need for living cells. The wheat cell-free system, derived from wheat germ extract, is particularly well-suited for the synthesis of eukaryotic proteins, including those that are targets of PROTACs or the E3 ligases themselves.

This system allows for the in vitro synthesis of the target protein and the E3 ligase, which can then be used in interaction studies with PROTACs containing the this compound linker. This approach offers several advantages, including the ability to easily incorporate unnatural amino acids for labeling and the study of proteins that may be toxic to living cells. By using the wheat cell-free system, researchers can quickly screen a library of PROTACs for their ability to induce the formation of a ternary complex and subsequent degradation of the target protein in a controlled, in vitro environment. This accelerates the early stages of drug discovery and provides a platform for detailed mechanistic studies.

Future Directions and Conceptual Advances in Lenalidomide 5 Co C2 Acid Research

Design of Novel Lenalidomide (B1683929) Derivatives with Enhanced Selectivity and Potency for Specific Neo-substrates

The therapeutic effects of lenalidomide are intrinsically linked to the degradation of neo-substrates such as the lymphoid transcription factors IKZF1 and IKZF3, and casein kinase 1 alpha (CK1α). researchgate.netnih.gov However, the quest for improved therapies necessitates the design of novel derivatives with greater selectivity and potency to maximize therapeutic impact while minimizing potential off-target effects.

A key strategy involves targeted chemical modifications of the lenalidomide scaffold. Research has shown that modifications at the 6-position of the lenalidomide molecule are critical for controlling neo-substrate selectivity. researchgate.netnih.gov For instance, the development of 6-fluoro lenalidomide resulted in the selective and efficient degradation of IKZF1, IKZF3, and CK1α, which are linked to anti-cancer activity in multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS). nih.govresearchgate.net This derivative demonstrated stronger anti-proliferative effects on cancer cell lines compared to the parent lenalidomide. nih.govresearchgate.net

Furthermore, scientists are developing derivatives to target different neo-substrates beyond the classical ones. Novel derivatives have been engineered to selectively degrade GSPT1 (G1 to S phase transition 1), a translation termination factor identified as an oncogenic driver in several cancers. nih.govnih.gov One such derivative, compound 9q, potently induced GSPT1 degradation with high selectivity, showcasing significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net These efforts highlight a rational design approach where specific structural changes dictate which proteins are targeted for destruction, allowing for the fine-tuning of therapeutic activity. researchgate.net This tailored approach also extends to the development of Proteolysis-Targeting Chimeras (PROTACs) that use these modified lenalidomide derivatives as the E3 ligase-binding component to degrade other proteins of interest. nih.govresearchgate.net

Derivative/AnalogueTargeted Neo-substrate(s)Key Research Finding
6-fluoro lenalidomide IKZF1, IKZF3, CK1αShowed enhanced selective degradation and stronger anti-proliferative effects in MM and 5q MDS cell lines compared to lenalidomide. researchgate.netnih.govresearchgate.net
CC-885 GSPT1, IKZF1A potent CRBN modulator that, unlike lenalidomide, can trigger the degradation of GSPT1, showing activity in acute myeloid leukemia (AML) cells. nih.gov
Compound 9q GSPT1A highly selective GSPT1 degrader with potent antiproliferative activity in leukemia cell lines. nih.govresearchgate.net
Thioether-containing derivatives (e.g., 3ak) IKZF1Exhibited anti-proliferative activity similar to lenalidomide but with significantly improved metabolic stability in human liver microsomes. nih.gov

Exploration of New Therapeutic Indications through Molecular Re-purposing of Analogues

The immunomodulatory and anti-inflammatory properties of lenalidomide and its analogues open avenues for their use beyond oncology. nih.govdrugbank.com Molecular re-purposing efforts are underway to explore their efficacy in treating a range of disorders where inflammation is a key pathological component.

A promising area is in the treatment of neuropsychiatric and neurodegenerative disorders such as major depressive disorder, Parkinson's disease, and Alzheimer's disease, all of which have neuroinflammation as a common feature. nih.gov Analogues of lenalidomide are being investigated for their ability to mitigate neuroinflammatory processes. nih.govnih.gov Interestingly, some of these anti-inflammatory effects may not require binding to CRBN, which could circumvent the teratogenic side effects associated with classical IMiDs and broaden their therapeutic potential. nih.gov For example, the adamantyl thalidomide (B1683933) compound, N-adamantyl phthalimidine (NAP), has shown anti-inflammatory effects in cellular and animal models without binding to CRBN. nih.gov

Recent studies have also explored the potential of repurposing lenalidomide and its analogues as antiviral agents. For instance, molecular docking studies suggested that lenalidomide and related compounds could bind to key proteins of the SARS-CoV-2 virus, potentially inhibiting its activity and mitigating the severe inflammatory response (cytokine storm) seen in high-risk COVID-19 patients. nih.gov

Potential New IndicationRationale for Re-purposingExample Analogue/Study Focus
Neurodegenerative & Neuropsychiatric Disorders Target neuroinflammation, a common pathological trait in these conditions. nih.govInvestigation of IMiDs' ability to modulate glial inflammatory factors. nih.govnih.gov
Traumatic Brain Injury (TBI) Potent inhibition of inflammatory cytokines and cellular stress molecules. frontiersin.orgThe derivative 3,6′-dithiopomalidomide (3,6′-DP) showed efficacy in rodent TBI models at lower doses than pomalidomide (B1683931). nih.govfrontiersin.org
Viral Infections (e.g., COVID-19) Potential to inhibit viral proteins and modulate the hyper-inflammatory response. nih.govMolecular docking studies showed good binding affinity of lenalidomide and its analogues to SARS-CoV-2 N Protein. nih.gov

Integration of Artificial Intelligence and Machine Learning in IMiD Derivative Discovery

The discovery and optimization of novel IMiD derivatives is a complex process that can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). researchgate.netlimmi.io These computational tools are transforming drug discovery by enabling researchers to analyze vast datasets, predict molecular properties, and generate novel chemical structures. limmi.ionih.gov

Furthermore, generative models, a subset of AI, can design entirely new molecules from scratch. limmi.io By learning the principles of chemical structure and protein binding from existing data, these models can propose novel lenalidomide analogues specifically designed to have a high affinity and selectivity for a desired neo-substrate. limmi.io This accelerates the design-build-test-learn cycle, reducing the time and cost associated with traditional drug discovery. nih.gov ML algorithms like extreme gradient boosting (XGBoost) and random forests are already being used to build predictive models for clinical outcomes in other disease areas, demonstrating their power and potential for application in the development of targeted cancer therapies. nih.govfrontiersin.orgnih.gov

Preclinical Development of Combinatorial Strategies with Emerging Therapeutic Modalities

To overcome drug resistance and enhance therapeutic efficacy, the future of cancer treatment lies in intelligent combination therapies. nih.govoncotarget.com Preclinical and clinical development is actively focused on combining next-generation lenalidomide derivatives, often called Cereblon E3 Ligase Modulators (CELMoDs), with other emerging therapeutic modalities. nih.govmyeloma.org.uk These newer agents, such as iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480), are more potent than lenalidomide and pomalidomide. nih.govoncotarget.com

The rationale behind these combinations is often synergistic. The potent immunostimulatory effects of CELMoDs, which include enhanced T-cell activation and IL-2 secretion, can augment the activity of other immunotherapies. oncotarget.com Preclinical models have shown that combining iberdomide with the monoclonal antibody daratumumab results in greater anti-myeloma activity than either agent alone. oncotarget.com Similarly, these next-generation IMiDs have been shown to enhance the anti-tumor effects of CAR-T cell therapies. oncotarget.com

These combinatorial strategies aim to attack cancer cells through multiple, complementary mechanisms, potentially leading to deeper and more durable responses and overcoming resistance to single-agent therapies. nih.govnih.gov

Lenalidomide Analogue/CELMoDCombination Agent/ModalityPreclinical Rationale/Finding
Iberdomide (CC-220) Daratumumab (Monoclonal Antibody)Iberdomide treatment increased the activity of daratumumab more than older IMiD compounds. oncotarget.com
Iberdomide (CC-220) CAR-T Cell TherapyEnhanced the anti-tumor activity of CAR-T based therapies in preclinical studies. oncotarget.com
Next-Generation IMiDs Proteasome Inhibitors (e.g., Bortezomib)Combining novel agents with established therapies like proteasome inhibitors is a core strategy to improve outcomes in multiple myeloma. nih.govnih.gov

Q & A

Q. How can AI/ML tools enhance experimental design for this compound derivatives?

  • Methodological Answer : Apply generative models to predict linker stability or metabolite profiles. Use natural language processing (NLP) to automate literature reviews for structure-activity relationships. Validate AI-generated hypotheses with in vitro assays before progressing to in vivo testing 7.
    AI助科研之如何使用在问辅助实验(六)
    01:26

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